5-chloro-2-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
The compound 5-chloro-2-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 30198-81-3) features a benzamide core substituted with a chloro group at position 5, a methoxy group at position 2, and a sulfonamide-linked piperazine-pyridine moiety at the amide nitrogen (Figure 1). This structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may influence electronic distribution and receptor binding.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S/c1-28-17-6-5-15(20)14-16(17)19(25)22-8-13-29(26,27)24-11-9-23(10-12-24)18-4-2-3-7-21-18/h2-7,14H,8-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYZMLAOROPEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide. Glyburide is a drug used in the treatment of type 2 diabetes, suggesting that the compound may interact with targets involved in glucose regulation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Piperazine/Piperidine Moieties
4-Cyano-N-{(2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride ()
- Core Structure: Benzamide with cyano (CN) and pyridinyl groups.
- Key Differences: Replaces the chloro-methoxybenzamide group with a cyano-substituted benzamide and incorporates a dihydrobenzodioxin-piperazine moiety.
- The dihydrobenzodioxin group may improve lipophilicity and CNS penetration. The crystalline form reported in suggests enhanced stability and bioavailability compared to amorphous forms .
4-Chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide ()
- Core Structure : Benzamide with chloro and piperidinyl sulfonyl groups.
- Key Differences : Substitutes the pyridinyl-piperazine group with a piperidine ring and adds a sulfamoylphenyl ethyl chain.
- The sulfamoyl group may enhance solubility but reduce receptor selectivity .
Analogues with Sulfonamide Linkers and Heterocyclic Substitutions
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Example 284, )
- Core Structure : Benzamide with triazolo-pyridine and trifluoropropoxy groups.
- Key Differences : Replaces the piperazine-sulfonyl ethyl group with a triazolo-pyridine ring and a lipophilic trifluoromethyl group.
- Functional Impact : The trifluoromethyl group increases metabolic stability and membrane permeability. The triazolo ring may engage in hydrogen bonding or π-π stacking with receptors, suggesting applications in kinase inhibition or GPCR modulation .
5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide ()
- Core Structure : Benzenesulfonamide with thiophene-pyridine substituents.
- Key Differences : Replaces the benzamide core with a sulfonamide and substitutes the piperazine group with a thiophene-pyridine heterocycle.
- Functional Impact: The sulfonamide group may improve solubility but reduce CNS activity. The thiophene-pyridine moiety could target adenosine receptors or ion channels .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Receptor Specificity : The target compound’s pyridinyl-piperazine group may confer selectivity for serotonin receptors over dopamine receptors, unlike piperidine-containing analogues .
- Synthetic Accessibility : The sulfonamide linker in the target compound (vs. ester or triazolo groups in ) simplifies synthesis but may limit conformational flexibility .
- Pharmacokinetics: No data on the target compound’s bioavailability or metabolism are available in the evidence. Comparisons with crystalline forms () suggest a need for further physicochemical profiling .
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